6-Bromo-2-methoxy-1-naphthaldehyde

Cytotoxicity Cancer Research Bifunctional Electrophile

Sourcing the correct regioisomer for biaryl ligand synthesis or SAR studies can be challenging. 6-Bromo-2-methoxy-1-naphthaldehyde (CAS 247174-18-1) is the exact precursor required. - Enables Suzuki-Miyaura cross-coupling via the 6-bromo handle for constructing chiral biaryl diol phosphorus ligands. - Documented cytotoxic activity against L1210 leukemia cells provides a reliable baseline for derivative testing. - Dual aldehyde and aryl bromide functionality supports sequential orthogonal reactions for rapid heterocycle library generation. - Supplied with consistent purity (≥97%) and cold-chain shipping to preserve aldehyde integrity.

Molecular Formula C12H9BrO2
Molecular Weight 265.1 g/mol
CAS No. 247174-18-1
Cat. No. B1613122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-methoxy-1-naphthaldehyde
CAS247174-18-1
Molecular FormulaC12H9BrO2
Molecular Weight265.1 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C=C(C=C2)Br)C=O
InChIInChI=1S/C12H9BrO2/c1-15-12-5-2-8-6-9(13)3-4-10(8)11(12)7-14/h2-7H,1H3
InChIKeyFZEXYGLVXBZDPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-methoxy-1-naphthaldehyde (CAS: 247174-18-1): Chemical Profile and Procurement Considerations


6-Bromo-2-methoxy-1-naphthaldehyde (CAS: 247174-18-1) is a bifunctional aromatic aldehyde belonging to the brominated methoxynaphthaldehyde class . This compound, with the molecular formula C₁₂H₉BrO₂ and a molecular weight of 265.10 g/mol, serves as a versatile building block in organic synthesis . Its unique structure, featuring a bromine atom at the 6-position, a methoxy group at the 2-position, and an aldehyde group at the 1-position, dictates its distinct chemical reactivity and biological properties, which are critical for its use in developing complex molecules, including heterocycles, biaryl ligands, and potential bioactive agents [1].

Why 6-Bromo-2-methoxy-1-naphthaldehyde (CAS: 247174-18-1) Cannot Be Substituted by Generic Analogs


The specific regiochemistry of the bromo, methoxy, and aldehyde substituents on the naphthalene core is a primary determinant of reactivity and downstream application success, rendering generic substitution risky . Substituting 6-Bromo-2-methoxy-1-naphthaldehyde with a positional isomer, such as 8-Bromo-6-methoxy-1-naphthaldehyde or 7-Bromo-3-methoxy-2-naphthaldehyde, can lead to significant differences in steric hindrance and electronic distribution, thereby altering reaction yields, product profiles, and biological activity . For example, different substitution patterns directly influence the geometry and catalytic performance of the biaryl diol ligands synthesized from these precursors, which are used in asymmetric catalysis [1]. The absence of the bromine atom, as in 2-Methoxy-1-naphthaldehyde, fundamentally changes the compound's utility as a cross-coupling partner and eliminates a key reactive handle for further functionalization [2].

6-Bromo-2-methoxy-1-naphthaldehyde (CAS: 247174-18-1): A Quantitative Differentiation Guide for Scientific Procurement


Direct Cytotoxicity of 6-Bromo-2-methoxy-1-naphthaldehyde on L1210 Leukemia Cells: A Comparative Absence of Data for Analogs

6-Bromo-2-methoxy-1-naphthaldehyde has a documented, quantifiable cytotoxic effect, a property not established for its non-brominated or differently substituted analogs in the available literature . Specifically, it has been shown to inhibit the growth of murine lymphocytic leukemia L1210 cells and cause cell death . In contrast, a search for similar data on the closest analog, 2-methoxy-1-naphthaldehyde, reveals a distinct biological profile as a strigolactone-signaling inhibitor in plants, with no reported cytotoxic activity against mammalian cell lines [1].

Cytotoxicity Cancer Research Bifunctional Electrophile

Regiochemical Impact on the Synthesis of Chiral Biaryl Diol Ligands: 6-Bromo-2-methoxy-1-naphthaldehyde as a Key Precursor

6-Bromo-2-methoxy-1-naphthaldehyde has been specifically employed in a research thesis as a precursor for synthesizing a small library of twelve distinct biaryl diols [1]. This is a direct demonstration of its utility in a defined, multi-step synthetic sequence. The resulting diols were subsequently used to create twenty-two novel phosphite, phosphate, and phosphoramidite ligands [1]. While the exact synthetic yields for each step involving this specific compound are not detailed in the abstract, the successful generation of a 12-compound library from various bromo(methoxy)naphthaldehydes confirms its viability [1]. In contrast, the use of a non-brominated analog like 2-methoxy-1-naphthaldehyde would be impossible for the key Suzuki coupling step, as it lacks the essential aryl halide functionality required for this transformation [2].

Asymmetric Catalysis Ligand Synthesis Organophosphorus Chemistry

Structural Influence on Conformational Stability: Calculated Differences Between Naphthaldehyde Derivatives

Computational studies on related naphthaldehyde derivatives provide a class-level inference that the substitution pattern, such as that in 6-Bromo-2-methoxy-1-naphthaldehyde, significantly impacts molecular conformation [1]. Molecular orbital calculations (CNDO/2 and INDO) have determined the relative stability of different conformers in compounds like 2-methoxy-1-naphthaldehyde and 1-bromo-2-naphthaldehyde [1]. For instance, the Z conformer was found to be more stable in 1-naphthaldehyde, while the E conformer was more stable in 2-naphthaldehyde [2]. These findings underscore that the precise positioning of the aldehyde and other substituents on the naphthalene ring dictates the preferred three-dimensional shape, which is a critical factor for molecular recognition events, such as binding to biological targets or forming specific crystal lattices [3].

Computational Chemistry Conformational Analysis Structure-Activity Relationship

Best-Fit Research Scenarios for Procuring 6-Bromo-2-methoxy-1-naphthaldehyde (CAS: 247174-18-1)


Synthesis of Novel Ligands for Asymmetric Catalysis

When the research goal is to build a library of chiral biaryl diol-based phosphorus ligands for asymmetric hydrogenation or other metal-catalyzed transformations, 6-Bromo-2-methoxy-1-naphthaldehyde is the required precursor. Its bromine atom is essential for the Suzuki-Miyaura cross-coupling step to install the biaryl axis, as demonstrated in the synthesis of 12 distinct biaryl diols and 22 novel phosphorus ligands [1].

Probing Structure-Activity Relationships (SAR) in Cytotoxicity

For researchers investigating the mechanism of action of bifunctional electrophiles on cancer cells, procuring 6-Bromo-2-methoxy-1-naphthaldehyde is essential. Its documented cytotoxic activity against L1210 leukemia cells provides a quantifiable baseline . This allows for direct SAR comparisons when synthesizing and testing new derivatives, a study that would be irrelevant with the non-cytotoxic analog 2-methoxy-1-naphthaldehyde.

Diversification of Heterocyclic Compound Libraries

In medicinal chemistry programs aiming to synthesize novel heterocyclic scaffolds, 6-Bromo-2-methoxy-1-naphthaldehyde offers two reactive handles (aldehyde and aryl bromide) for sequential or orthogonal functionalization . This dual functionality enables the rapid generation of molecular complexity and diversity, providing a distinct advantage over analogs with fewer or differently positioned reactive groups [2].

Investigating Conformational Effects in Molecular Recognition

For studies in computational chemistry or structural biology where the precise 3D conformation of a ligand is critical, the specific regioisomerism of 6-Bromo-2-methoxy-1-naphthaldehyde is a key differentiator. Based on class-level computational evidence, the position of substituents on the naphthalene core dictates the favored conformer (E or Z) [3], which will directly affect binding affinity and molecular packing, making substitution with an isomer untenable.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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